N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a nitrophenyl group, and an isoxazolo[5,4-b]pyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N4-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the dimethylaminoethyl and nitrophenyl groups. Common synthetic routes may involve the use of reagents such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) for coupling reactions . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds also contain a dimethylaminoethyl group and are used as photoinitiators.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O4/c1-11-16-14(17(24)19-7-8-22(2)3)10-15(20-18(16)27-21-11)12-5-4-6-13(9-12)23(25)26/h4-6,9-10H,7-8H2,1-3H3,(H,19,24) |
InChI Key |
JZNKGHFLSZQJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.